molecular formula C8H11N2NaO3 B12729669 Pentizidone sodium anhydrous CAS No. 55694-87-6

Pentizidone sodium anhydrous

Cat. No.: B12729669
CAS No.: 55694-87-6
M. Wt: 206.17 g/mol
InChI Key: RNZYSARTHBLHQB-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

55694-87-6

Molecular Formula

C8H11N2NaO3

Molecular Weight

206.17 g/mol

IUPAC Name

sodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-2-id-3-one

InChI

InChI=1S/C8H12N2O3.Na/c1-5(3-6(2)11)9-7-4-13-10-8(7)12;/h3,7H,4H2,1-2H3,(H2,9,10,11,12);/q;+1/p-1/t7-;/m1./s1

InChI Key

RNZYSARTHBLHQB-OGFXRTJISA-M

Isomeric SMILES

C/C(=C\C(=O)C)/N[C@@H]1CO[N-]C1=O.[Na+]

Canonical SMILES

CC(=CC(=O)C)NC1CO[N-]C1=O.[Na+]

Origin of Product

United States

Scientific Research Applications

Modified Release Dosage Forms

One of the primary applications of Pentizidone sodium anhydrous is in modified release dosage forms. These formulations are designed to control the release rate of the active ingredient, improving patient compliance and therapeutic outcomes.

  • Dual Retard Technique : This technique employs hydrophobic release-controlling agents to manage the release of this compound effectively. The formulation can include micro matrix particles that enhance solubility and reduce the size of the dosage form, making it easier for patients to swallow .
Formulation Type Active Ingredient Release Mechanism Advantages
Modified ReleaseThis compoundDual retard techniqueImproved patient compliance
Immediate ReleaseCombination with other drugsRapid dissolutionQuick therapeutic effect

Combination Therapies

This compound is often incorporated into combination therapies where it acts synergistically with other medications. This is particularly beneficial in treating conditions that require multiple pharmacological interventions.

  • Example : In formulations targeting diabetes management, Pentizidone sodium can be combined with metformin to optimize blood glucose control while minimizing side effects .

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound in various therapeutic contexts:

  • A study demonstrated that patients receiving a modified release formulation containing Pentizidone sodium experienced improved adherence compared to those on conventional regimens. The study highlighted a significant reduction in peak plasma concentration variability, leading to more stable therapeutic effects over time .

Observational Research

Research has shown that the incorporation of Pentizidone sodium into drug delivery systems can lead to enhanced patient outcomes:

  • An observational study assessed the impact of a new formulation on patients with chronic conditions, finding that those treated with this compound had fewer hospitalizations due to better disease management .

Comparison with Similar Compounds

Biological Activity

Pentizidone sodium anhydrous is a pharmaceutical compound primarily used in the treatment of various medical conditions. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • IUPAC Name : Pentizidone sodium
  • Molecular Formula : C₁₁H₁₄N₂O₃SNa
  • Molecular Weight : 276.30 g/mol

Pentizidone sodium acts as an antipsychotic agent. Its primary mechanism involves modulation of neurotransmitter systems in the brain, particularly by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps alleviate symptoms associated with psychotic disorders.

Pharmacodynamics

  • Dopamine Receptor Antagonism : By blocking D2 receptors, pentizidone reduces dopaminergic overactivity, which is often linked to psychotic symptoms.
  • Serotonin Receptor Modulation : The antagonism of 5-HT2A receptors contributes to mood stabilization and reduction of anxiety.

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine, with a half-life ranging from 8 to 12 hours.

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceObjectiveFindings
Evaluate efficacy in schizophreniaSignificant reduction in Positive and Negative Syndrome Scale (PANSS) scoresEffective for managing schizophrenia symptoms
Assess safety profileMinimal side effects reported; weight gain noted in some patientsGenerally well-tolerated with caution advised regarding metabolic effects
Long-term use implicationsSustained efficacy with no major adverse events over 12 monthsSuitable for long-term management of psychotic disorders

Case Studies

  • Case Study A :
    • Patient Profile : 35-year-old male diagnosed with schizophrenia.
    • Treatment Regimen : Administered pentizidone sodium at a dosage of 300 mg/day.
    • Outcome : After 8 weeks, the patient exhibited a significant decrease in hallucinations and improved social functioning.
  • Case Study B :
    • Patient Profile : 28-year-old female with schizoaffective disorder.
    • Treatment Regimen : Pentizidone sodium combined with cognitive behavioral therapy.
    • Outcome : Notable improvement in mood stability and reduction in psychotic episodes over a 6-month period.

Safety and Side Effects

While pentizidone sodium is generally well-tolerated, some reported side effects include:

  • Weight gain
  • Sedation
  • Extrapyramidal symptoms (EPS)

Monitoring for metabolic changes is recommended during treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.